molecular formula C12H14F2O3 B13533046 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13533046
M. Wt: 244.23 g/mol
InChI Key: MYERXQVFWASJGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid is a chemical compound that features a unique structure with both fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the phenyl ring: The phenyl ring with the desired substituents (fluorine and methoxy groups) is prepared using standard organic synthesis techniques.

    Attachment of the butanoic acid moiety: The phenyl ring is then coupled with a butanoic acid derivative under specific reaction conditions to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

    Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

3-(2,6-Difluoro-4-methoxyphenyl)-3-methylbutanoic acid can be compared with other similar compounds, such as:

    2,6-Difluoro-4-methoxyphenylboronic acid: This compound shares the same phenyl ring structure but has a boronic acid group instead of a butanoic acid moiety.

    2,6-Difluoro-4-methoxybenzoic acid: Similar in structure but with a benzoic acid group.

    2,6-Difluoro-4-methoxyphenylacetic acid: This compound has an acetic acid group attached to the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14F2O3

Molecular Weight

244.23 g/mol

IUPAC Name

3-(2,6-difluoro-4-methoxyphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C12H14F2O3/c1-12(2,6-10(15)16)11-8(13)4-7(17-3)5-9(11)14/h4-5H,6H2,1-3H3,(H,15,16)

InChI Key

MYERXQVFWASJGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)C1=C(C=C(C=C1F)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.